molecular formula C12H12BrN3O3S B10921300 ethyl 5-{[(4-bromothiophen-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate

ethyl 5-{[(4-bromothiophen-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B10921300
M. Wt: 358.21 g/mol
InChI Key: MOVRFUMQHQYDTD-UHFFFAOYSA-N
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Description

ETHYL 5-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a thienyl group, and a carboxylate ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 5-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C12H12BrN3O3S

Molecular Weight

358.21 g/mol

IUPAC Name

ethyl 5-[(4-bromothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C12H12BrN3O3S/c1-3-19-12(18)8-5-14-16(2)10(8)15-11(17)9-4-7(13)6-20-9/h4-6H,3H2,1-2H3,(H,15,17)

InChI Key

MOVRFUMQHQYDTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=CC(=CS2)Br

Origin of Product

United States

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